3-oxohexacosanoyl-CoA

CAS No.: 1245945-35-0

Cat. No.: VC1939068

Molecular Formula: C47H84N7O18P3S

Molecular Weight: 1160.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245945-35-0 |

|---|---|

| Molecular Formula | C47H84N7O18P3S |

| Molecular Weight | 1160.2 g/mol |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexacosanethioate |

| Standard InChI | InChI=1S/C47H84N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(55)30-38(57)76-29-28-49-37(56)26-27-50-45(60)42(59)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-41(71-73(61,62)63)40(58)46(70-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-34,36,40-42,46,58-59H,4-32H2,1-3H3,(H,49,56)(H,50,60)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/t36-,40-,41-,42+,46-/m1/s1 |

| Standard InChI Key | VOMUIFOBQMYJPJ-CPIGOPAHSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Introduction

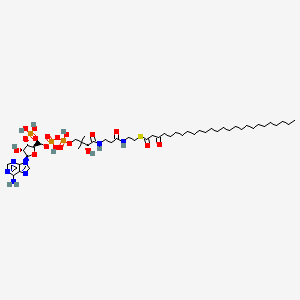

Chemical Structure and Properties

3-Oxohexacosanoyl-CoA is classified as a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxohexacosanoic acid. It represents an important intermediate in the fatty acid elongation cycle, particularly in the synthesis of very long-chain fatty acids .

Molecular Characteristics

The compound has the following key molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C47H84N7O18P3S |

| Molecular Weight | 1160.2 g/mol |

| CAS Number | 1245945-35-0 |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexacosanethioate |

The structure features a coenzyme A moiety linked via a thioester bond to a 3-oxohexacosanoic acid, which is characterized by a ketone group at the third carbon position of a 26-carbon chain .

Synonyms and Identifiers

This compound is known by several names in the scientific literature:

-

3-Oxohexacosanoyl-CoA

-

3-Oxocerotoyl-CoA

-

3-Ketocerotoyl-CoA

-

3-Ketohexacosanoyl-CoA

Biochemical Role and Metabolism

Position in Fatty Acid Elongation Pathway

3-Oxohexacosanoyl-CoA plays a crucial role in the fatty acid elongation cycle, which occurs in the endoplasmic reticulum and involves four sequential reactions:

-

Condensation (rate-limiting step)

-

Reduction

-

Dehydration

-

Final reduction

This compound is specifically formed during the first condensation step of the cycle when tetracosanoyl-CoA (C24:0-CoA) reacts with malonyl-CoA .

Enzymatic Reactions

The primary reaction involving 3-oxohexacosanoyl-CoA in the fatty acid elongation pathway is:

Tetracosanoyl-CoA + Malonyl-CoA + H(+) ⟶ 3-Oxohexacosanoyl-CoA + CO2 + CoA

This reaction is catalyzed by ELOVL1 (ELOVL Fatty Acid Elongase 1), also known as "Very Long Chain 3-Ketoacyl-CoA Synthase 1" or "Very Long Chain 3-Oxoacyl-CoA Synthase 1" . ELOVL1 catalyzes the first and rate-limiting reaction of the four reactions that constitute the long-chain fatty acids elongation cycle .

In the reverse direction:

3-Oxohexacosanoyl-CoA + CO2 + CoA ⟶ Tetracosanoyl-CoA + Malonyl-CoA + H(+)

Metabolic Fate

Following its formation, 3-oxohexacosanoyl-CoA undergoes a series of transformations:

-

Reduction by 3-ketoacyl-CoA reductase to form 3-hydroxyhexacosanoyl-CoA, using NADPH as a cofactor

-

Dehydration by 3-hydroxyacyl-CoA dehydratase

Research by Moon and Horton identified specific mammalian reductases involved in this elongation cascade, which includes the transformation of 3-oxohexacosanoyl-CoA to 3-hydroxyhexacosanoyl-CoA .

Biological Significance

Distribution in Organisms

3-Oxohexacosanoyl-CoA has been reported as a metabolite in:

This indicates its evolutionary conservation across different species, underscoring its fundamental role in lipid metabolism.

Cellular Localization and Function

The synthesis of 3-oxohexacosanoyl-CoA occurs primarily in the endoplasmic reticulum, the site of very long-chain fatty acid synthesis. This contrasts with the synthesis of fatty acids up to 16 carbons (palmitate), which takes place in the cytoplasm .

Very long-chain fatty acids synthesized through this pathway serve multiple essential functions:

-

Components of membrane lipids, especially in specialized tissues

-

Precursors for lipid mediators

-

Important constituents of sphingolipids, particularly C24:0 and C24:1 sphingolipids

Relationship to Beta-Oxidation

While 3-oxohexacosanoyl-CoA is primarily associated with fatty acid elongation (anabolic pathway), related 3-oxoacyl-CoA compounds are also involved in beta-oxidation (catabolic pathway). In beta-oxidation, 3-hydroxyacyl-CoA dehydrogenase catalyzes the reversible dehydrogenation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA (also called 3-oxoacyl-CoA) .

Enzymes Interacting with 3-Oxohexacosanoyl-CoA

ELOVL Family Proteins

The primary enzyme catalyzing the formation of 3-oxohexacosanoyl-CoA is ELOVL1 (ELOVL Fatty Acid Elongase 1), a membrane-bound enzyme located in the endoplasmic reticulum .

ELOVL1 characteristics include:

-

Functions as a condensing enzyme with highest activity toward C22:0 acyl-CoA

-

Participates in the production of both saturated and monounsaturated VLCFAs

-

Important for saturated C24:0 and monounsaturated C24:1 sphingolipid synthesis

Other ELOVL family proteins, particularly ELOVL4, may also catalyze similar reactions in the very long-chain fatty acid elongation pathway .

Reductases and Associated Enzymes

Following its formation, 3-oxohexacosanoyl-CoA is processed by:

-

3-ketoacyl-CoA reductase (KAR): Reduces 3-oxohexacosanoyl-CoA to 3-hydroxyhexacosanoyl-CoA

-

3-hydroxyacyl-CoA dehydratase (HACD): Several isozymes (HACD1-4) exist, with HACD1 and HACD2 showing broad substrate specificity for saturated, monounsaturated, and polyunsaturated 3-OH acyl-CoAs

-

Trans-2,3-enoyl-CoA reductase: Catalyzes the final reduction step in the elongation cycle

Research by Moon and Horton specifically identified two mammalian reductases involved in the two-carbon fatty acyl elongation cascade, which includes reactions utilizing 3-oxohexacosanoyl-CoA .

Analytical Detection and Identification

3-Oxohexacosanoyl-CoA can be detected and identified through various analytical techniques used in metabolomics:

-

Liquid chromatography-mass spectrometry (LC-MS)

-

Nuclear magnetic resonance (NMR) spectroscopy

The compound has been included in several metabolomic databases, including:

-

PubChem (CID: 25271602)

-

LIPID MAPS Structure Database (LMSD) (ID: LMFA07050241)

-

Human Metabolome Database (HMDB) (related compounds)

Related Compounds

Precursors and Products

3-Oxohexacosanoyl-CoA is connected to several related compounds in the fatty acid elongation pathway:

| Compound | Relationship to 3-Oxohexacosanoyl-CoA |

|---|---|

| Tetracosanoyl-CoA (C24:0-CoA) | Precursor substrate |

| Malonyl-CoA | Co-substrate in formation reaction |

| 3-Hydroxyhexacosanoyl-CoA | Product of reduction reaction |

| Hexacosanoyl-CoA (C26:0-CoA) | Final product of elongation cycle |

Related 3-Oxoacyl-CoA Compounds

3-Oxohexacosanoyl-CoA belongs to a family of 3-oxoacyl-CoA compounds of varying chain lengths that participate in both fatty acid biosynthesis and degradation pathways:

-

3-Oxooctadecanoyl-CoA (C18)

-

3-Oxodocosanoyl-CoA (C22)

Research Applications and Therapeutic Implications

Relevance to Metabolic Disorders

Disruptions in the metabolism of very long-chain fatty acids and related compounds like 3-oxohexacosanoyl-CoA have been implicated in several disorders:

-

Peroxisomal disorders

-

Ichthyotic keratoderma

-

Spasticity

-

Hypomyelination disorders

Future Research Directions

Current and future research on 3-oxohexacosanoyl-CoA focuses on:

-

Understanding its precise role in lipid homeostasis

-

Elucidating the regulatory mechanisms controlling its synthesis and metabolism

-

Investigating potential therapeutic targets for disorders associated with disrupted VLCFA metabolism

-

Developing more sensitive analytical methods for its detection in biological samples

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume